molecular formula C13H9IO2 B1393667 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid CAS No. 855254-47-6

2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1393667
M. Wt: 324.11 g/mol
InChI Key: QLWJXWHADHUTOJ-UHFFFAOYSA-N
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Description

2-Iodobiphenyl is an ortho-halogenated biphenyl . It has a linear formula of C6H5C6H4I and a molecular weight of 280.10 .


Synthesis Analysis

2-Iodobiphenyl can be synthesized from 2-aminobiphenyl . It may also be used in the synthesis of dibenziodolium tosylate by reacting with hydroxy (tosyloxy)iodo benzene in acetonitrile .


Molecular Structure Analysis

The IUPAC Standard InChI for 2-Iodobiphenyl is InChI=1S/C12H9I/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H .


Physical And Chemical Properties Analysis

2-Iodobiphenyl has a refractive index of 1.662 (lit.), a boiling point of 300 °C (lit.), and a density of 1.59 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid serves as a pivotal intermediate in the synthesis of complex organic compounds. For instance, it plays a crucial role in the synthesis of 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, a valuable organic ligand for the preparation of metal-organic frameworks. The synthesis involves a series of reactions starting from iodination of [1,1′-biphenyl]-4-carboxylic acid, showcasing its significance in facilitating the formation of potentially useful organic structures (Ardeleanu et al., 2018).

Catalyst and Reactivity Studies

  • The compound has also been highlighted in studies exploring regioselective synthesis, particularly of ortho-iodobiphenylboronic acid derivatives. These derivatives not only demonstrate promising antimicrobial activity but also serve as superior catalysts for carboxylic acid activation, opening avenues for their application in various chemical transformations and pharmaceutical developments (Al‐Zoubi et al., 2020).

Crystallographic and Molecular Docking Studies

  • In the realm of crystallography and molecular docking, derivatives of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid have been synthesized and analyzed for their anti-tyrosinase activities. The crystal structures of these compounds provide insights into their interactions at the molecular level, further confirming their potential pharmaceutical applications (Kwong et al., 2017).

Safety And Hazards

2-Iodobiphenyl is classified as a combustible liquid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-(2-iodophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWJXWHADHUTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681769
Record name 2'-Iodo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

855254-47-6
Record name 2'-Iodo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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